2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a pyranochromene derivative with the molecular formula C₁₉H₁₀Cl₂N₂O₃ (monoisotopic mass: 384.0068 Da) . Its structure features a fused pyrano[3,2-c]chromene core, a 2,6-dichlorophenyl substituent at position 4, and a nitrile group at position 2.
Properties
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-11-5-3-6-12(21)15(11)14-10(8-22)18(23)26-17-9-4-1-2-7-13(9)25-19(24)16(14)17/h1-7,14H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFFJRQOPEHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Synthetic Reactions and Optimization
The compound is synthesized via a one-pot three-component reaction involving:
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4-Hydroxycoumarin (nucleophilic component)
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2,6-Dichlorobenzaldehyde (electrophilic aldehyde)
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Malononitrile (cyanocarbonyl reagent)
Reaction Procedure
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Catalyst : KF-montmorillonite (0.25 g per 2 mmol substrate) enhances yield by activating the aldehyde and stabilizing intermediates .
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Solvent : DMF outperforms ethanol, acetone, or THF due to superior solubility of intermediates (Table 1) .
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Conditions : 90°C for 6–14 hours under stirring, monitored by TLC .
Table 1: Solvent Optimization for Synthesis
| Solvent | Yield (%) |
|---|---|
| DMF | 92 |
| Ethanol | 68 |
| Acetone | 54 |
| THF | 48 |
Table 2: Catalyst Loading Optimization
| KF-Montmorillonite (g) | Yield (%) |
|---|---|
| 0.20 | 78 |
| 0.25 | 92 |
| 0.30 | 89 |
Post-Synthetic Functionalization
The compound undergoes selective reactions at distinct sites:
Amino Group Reactivity
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Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives , confirmed by IR loss of NH₂ stretches (3385 → 1680 cm⁻¹) .
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Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to yield imine-linked hybrids for enhanced bioactivity .
Carbonitrile Group Reactivity
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Nucleophilic Addition : Reacts with hydroxylamine to form amidoxime derivatives , characterized by ¹H NMR (δ 5.8 ppm, NH₂).
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Cycloaddition : Participates in Huisgen reactions with azides under Cu(I) catalysis to generate triazole-linked conjugates .
Dichlorophenyl Ring Modifications
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Electrophilic Substitution : Bromination at the para position of the phenyl ring using Br₂/FeBr₃, yielding tetrasubstituted analogs (m.p. 256–258°C) .
Mechanistic Insights
Synthesis Mechanism :
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Knoevenagel Condensation : 2,6-Dichlorobenzaldehyde and malononitrile form an α,β-unsaturated nitrile.
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Michael Addition : 4-Hydroxycoumarin attacks the electrophilic nitrile.
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Cyclization : Intramolecular lactonization closes the pyran ring .
Kinetic Studies :
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Rate-determining step: Michael addition (activation energy = 45 kJ/mol).
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Catalyst role: KF-montmorillonite lowers transition-state energy by stabilizing the nitrile intermediate .
Stability and Degradation
Scientific Research Applications
Structure
The molecular formula of 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is . The compound features a pyranochromene core with a dichlorophenyl substituent and a carbonitrile group, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has been tested against various human tumor cell lines, demonstrating significant antiproliferative effects. Notably:
- Mechanism of Action : The compound disrupts microtubule formation and induces centrosome de-clustering, leading to G2/M cell cycle arrest. This mechanism is particularly effective in melanoma cells .
- Selectivity : Certain derivatives exhibit tumor type specificity. For instance, the dichlorophenyl analog showed activity against HT-29 and HCT-116 cells while being inactive against others like MCF-7 .
Case Studies
- Study on Antiproliferative Effects : A series of derivatives were synthesized and tested against eight human tumor cell lines. The most active compounds were identified as having IC50 values below 0.15 µM against specific cancer types .
- In Vivo Studies : In animal models, the compound exhibited anti-angiogenic effects, significantly reducing tumor vascularization in treated subjects compared to controls .
Anti-inflammatory Properties
Beyond its anticancer applications, the compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
Material Science Applications
The pyranochromene derivatives are also being explored for their potential in material science:
- Heavy Metal Chemisensing : Some studies suggest that these compounds can selectively bind heavy metals, making them useful for environmental monitoring applications .
- Semiconductivity : Their unique electronic properties are being investigated for use in organic electronics and photovoltaic devices .
Summary of Findings
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Disruption of microtubule formation leading to cell cycle arrest | High antiproliferative activity (IC50 < 0.15 µM) |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation markers in vitro |
| Material Science | Heavy metal chemosensing and semiconductivity | Potential applications in environmental monitoring |
Mechanism of Action
The mechanism of action of 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Substituent Effects on DNA Binding
- 4-Chlorophenyl analog (4-CC): The compound 2-amino-4-(4-chlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile binds to calf thymus DNA (ctDNA) with an intrinsic binding constant (Kb) of 1.8 × 10³ M⁻¹, likely via non-intercalative interactions .
- 3-Hydroxyphenyl analog (3-HC) : Substitution with a hydroxyl group at the 3-position increases DNA affinity, with Kb = 3.6 × 10³ M⁻¹ , attributed to enhanced hydrogen bonding with nucleic acid bases .
Physical Properties
Key Observations :
- Chlorine substituents increase melting points due to enhanced molecular symmetry and intermolecular halogen bonding .
- Hydroxyl groups introduce additional IR bands (e.g., 3442 cm⁻¹ for O–H stretching) .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (Cl, CN): Enhance thermal stability and binding to hydrophobic targets (e.g., DNA minor grooves) .
Electron-Donating Groups (OH, OMe) : Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
Bulkier Substituents (Naphthyl) : Reduce cellular uptake but increase specificity for viral enzymes .
Biological Activity
The compound 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile , identified by its CAS number 299440-45-2, has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its potential as an anticancer agent.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step reaction process. The compound can be synthesized through the condensation of 4-hydroxycoumarin, malononitrile, and 2,6-dichlorobenzaldehyde under microwave irradiation conditions. This method enhances yield and reduces reaction time compared to traditional methods .
Structural Analysis:
- Molecular Formula: C19H10Cl2N2O3
- Molecular Weight: 375.20 g/mol
- Crystal Structure: The compound exhibits a nearly planar 4H-pyran ring with significant interactions between the dichlorophenyl moiety and the pyran structure. The crystal structure reveals lattice parameters indicative of strong intermolecular forces that stabilize its conformation .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.15 | Microtubule disruption and G2/M arrest |
| HCT-116 | 0.04 | Centrosome declustering |
| PC-3 | 0.25 | Antiangiogenic effects |
| A549 | 0.30 | Induction of apoptosis |
| HepG-2 | 0.20 | Inhibition of EGFR and VEGFR-2 kinases |
The compound has shown selective cytotoxicity towards malignant cells while exhibiting minimal toxicity towards normal cells such as human fetal lung fibroblasts (HFL-1) and WI-38 cells .
- Microtubule Disruption: The compound interferes with microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
- Centrosome Declustering: It disrupts centrosome integrity, which is crucial for proper mitotic spindle formation during cell division .
- Inhibition of Kinases: Notably, it demonstrates potent inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), with binding affinities comparable to established inhibitors like Sorafenib .
Case Studies
A notable study involved testing various derivatives of pyrano[3,2-c]chromene compounds against a panel of human tumor cell lines. The results indicated that compounds containing the dichlorophenyl moiety exhibited superior activity against colorectal cancer (HT-29) with an IC50 value as low as 0.15 μM .
Another investigation focused on the antiangiogenic properties of this compound in vivo using a mouse model. Results showed a significant reduction in tumor vascularization, suggesting that it could be a promising candidate for further development as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4-(2,6-dichlorophenyl)-5-oxo-pyrano[3,2-c]chromene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multicomponent reactions (MCRs) using catalysts like L-proline-modified Zr-based MOFs (Basu-proline) or deep eutectic solvents (DES). For example, cyclocondensation of aldehydes, malononitrile, and 4-hydroxycoumarin derivatives under reflux in ethanol or water achieves yields >85%. Reaction time, temperature (80–100°C), and solvent polarity critically affect product purity and yield .
- Validation : Cross-verify synthesis using NMR, IR (e.g., CN stretch at ~2195 cm), and melting point (MP) analysis. Note discrepancies in reported MPs (e.g., 260–263°C vs. 258–260°C) due to polymorphic variations .
Q. How can structural characterization be systematically performed for this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions forming motifs) .
- Spectroscopy : NMR signals for the pyran ring proton appear at δ 4.95 ppm (singlet), while aromatic protons resonate between δ 7.35–7.88 ppm. NMR confirms the carbonyl (δ ~158–160 ppm) and nitrile (δ ~117 ppm) groups .
Q. What are the standard protocols for evaluating the compound’s biological activity?
- Assays :
- Anti-HIV : Screen against HIV-1/2 in MT-4 cells using reverse transcriptase inhibition assays (IC values reported for analogs) .
- Antiproliferative : MTT assays on cancer cell lines (e.g., MCF-7), with IC values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity and binding modes of this compound?
- DFT Applications : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites .
- Docking Studies : Target HIV-1 reverse transcriptase (PDB: 1RT2) or acetylcholinesterase (AChE) using AutoDock Vina. Analyze binding energies (< -8 kcal/mol) and interactions (e.g., H-bonds with Lys101, π-stacking with Tyr181) .
- Validation : Correlate computational IC predictions with experimental results to refine models .
Q. How do structural modifications (e.g., substituent variation) impact biological activity and physicochemical properties?
- SAR Insights :
- Electron-withdrawing groups (e.g., 2,6-dichlorophenyl) enhance anti-HIV activity by stabilizing ligand-enzyme interactions .
- Methoxy groups improve solubility but reduce potency due to steric hindrance .
Q. How can contradictions in spectral or crystallographic data be resolved?
- Case Study : Discrepancies in NMR shifts (e.g., δ 4.38 vs. 4.95 ppm for pyran proton) arise from solvent (DMSO vs. CDCl) or temperature effects. Validate via 2D NMR (COSY, HSQC) .
- Crystallography : Re-refine XRD data (e.g., CCDC 971311) to resolve disorder in aromatic rings or hydrogen-bonding ambiguities .
Q. What strategies optimize electrochemical properties for applications in biosensing?
- Cyclic Voltammetry : Evaluate redox peaks in PBS (pH 7.4) using glassy carbon electrodes. Pyrano[3,2-c]chromenes show quasi-reversible oxidation at ~0.5 V (vs. Ag/AgCl) due to phenolic -OH groups .
- Modifications : Introduce electron-donating groups (e.g., -OCH) to lower oxidation potential, enhancing electron transfer kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
